molecular formula C16H24O B14227818 Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- CAS No. 554408-76-3

Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)-

Katalognummer: B14227818
CAS-Nummer: 554408-76-3
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: SCPSAXDEGRRQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- is an organic compound with the molecular formula C15H22O. This compound is a derivative of benzene, featuring a methoxy group, a methyl group, and a trimethylcyclopentyl group attached to the benzene ring. It is known for its unique chemical structure and properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the methoxy, methyl, and trimethylcyclopentyl groups. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism by which Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. The trimethylcyclopentyl group may enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of all three substituents (methoxy, methyl, and trimethylcyclopentyl) on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

554408-76-3

Molekularformel

C16H24O

Molekulargewicht

232.36 g/mol

IUPAC-Name

1-methoxy-2-methyl-4-(1,2,2-trimethylcyclopentyl)benzene

InChI

InChI=1S/C16H24O/c1-12-11-13(7-8-14(12)17-5)16(4)10-6-9-15(16,2)3/h7-8,11H,6,9-10H2,1-5H3

InChI-Schlüssel

SCPSAXDEGRRQIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C2(CCCC2(C)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.